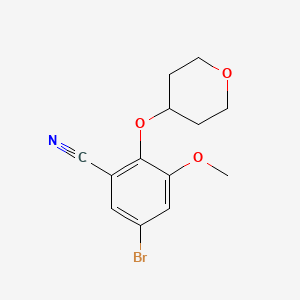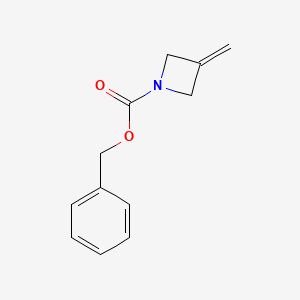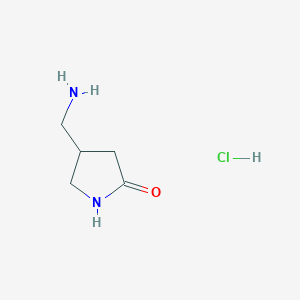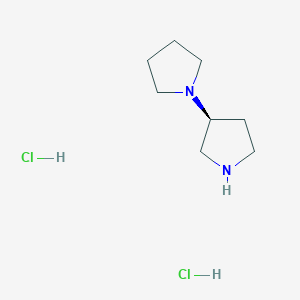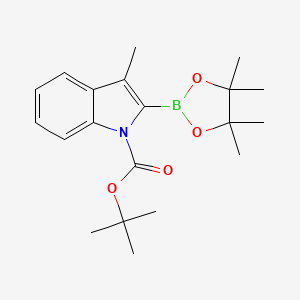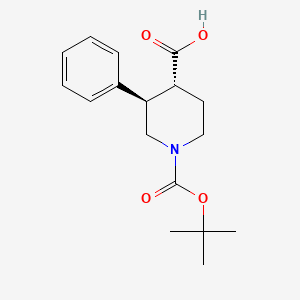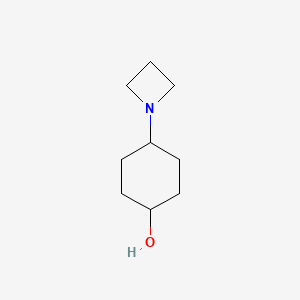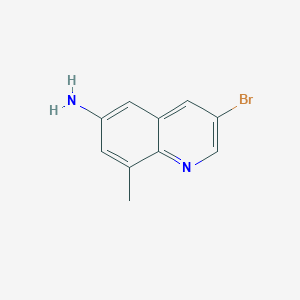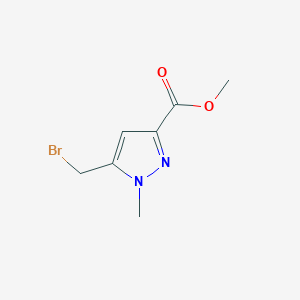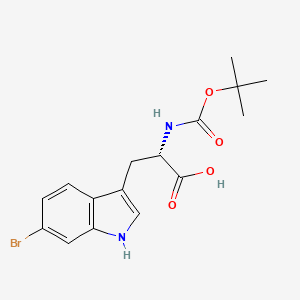
Boc-6-Bromo-L-tryptophan
Overview
Description
Boc-6-Bromo-L-tryptophan: is a derivative of the amino acid tryptophan, where the indole ring is brominated at the 6-position and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, with a bromine atom at the 6th position and a tert-butoxycarbonyl (Boc) group
Mode of Action
The Boc group in this compound serves as a protective group for the amino group in the tryptophan molecule . It is stable towards most nucleophiles and bases . The bromine atom at the 6th position could potentially alter the compound’s interaction with its targets, but specific interactions would depend on the particular biochemical context.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Boc-6-Bromo-L-tryptophan plays a significant role in biochemical reactions due to its unique structure. The bromine atom at the 6th position of the indole ring introduces steric and electronic effects that can influence the compound’s interactions with enzymes, proteins, and other biomolecules. For instance, this compound can interact with halogenase enzymes, which catalyze the halogenation of organic compounds. These interactions are crucial for studying the enzymatic mechanisms and the role of halogenated tryptophan derivatives in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated tryptophan derivatives, including this compound, have been shown to affect the kynurenine pathway, which is involved in the metabolism of tryptophan and plays a role in immune response and neuroprotection . Additionally, this compound can impact the synthesis of serotonin and melatonin, which are crucial for regulating mood, sleep, and other physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as an inhibitor or activator of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions can lead to changes in gene expression and cellular responses, providing insights into the molecular mechanisms underlying the compound’s effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate tryptophan metabolism and influence physiological processes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, such as inhibiting key enzymes in tryptophan metabolism and disrupting cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. The compound can interact with enzymes such as tryptophan hydroxylase, indoleamine 2,3-dioxygenase, and kynurenine aminotransferase, influencing the production of metabolites like kynurenine, serotonin, and melatonin . These interactions can affect metabolic flux and alter the levels of key metabolites, providing insights into the compound’s role in regulating physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function in biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its role in regulating cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-6-Bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with a Boc group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-6-Bromo-L-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptides or proteins.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Carbodiimides like EDCI or DCC are used in peptide coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido-tryptophan or thio-tryptophan derivatives.
Deprotection Reactions: The major product is 6-bromo-L-tryptophan.
Coupling Reactions: Peptides or proteins containing the 6-bromo-L-tryptophan residue.
Scientific Research Applications
Boc-6-Bromo-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Bromo-L-tryptophan: Lacks the Boc protection, making it more reactive.
Boc-L-tryptophan: Lacks the bromine atom, affecting its chemical properties and reactivity.
Other Halogenated Tryptophans: Such as 6-chloro-L-tryptophan, which have different halogen atoms affecting their reactivity and applications.
Uniqueness: Boc-6-Bromo-L-tryptophan is unique due to the combination of the Boc protective group and the bromine atom, providing a balance of stability and reactivity that is useful in various synthetic and research applications.
Properties
IUPAC Name |
(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)
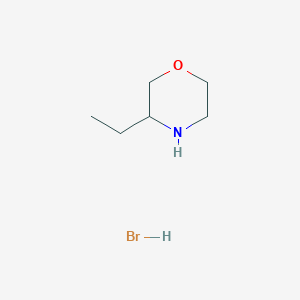
![3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B1376355.png)
